3-(Pyrrolidin-3-yl)prop-2-ynoicacid,trifluoroaceticacid
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Overview
Description
. This compound is known for its unique structure, which includes a pyrrolidine ring and a propynoic acid moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-3-yl)prop-2-ynoic acid typically involves the reaction of pyrrolidine with propargyl bromide under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)prop-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: Alkyl halides, NaH, K2CO3
Major Products Formed
The major products formed from these reactions include carboxylic acids, ketones, saturated derivatives, and substituted pyrrolidine derivatives .
Scientific Research Applications
3-(Pyrrolidin-3-yl)prop-2-ynoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 3-(pyrrolidin-3-yl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropionic acid: Similar in structure but contains a pyridine ring instead of a pyrrolidine ring.
3-(Pyrrolidin-1-yl)propanoic acid: Similar but lacks the propynoic acid moiety.
Uniqueness
3-(Pyrrolidin-3-yl)prop-2-ynoic acid is unique due to its combination of a pyrrolidine ring and a propynoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H10F3NO4 |
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Molecular Weight |
253.17 g/mol |
IUPAC Name |
3-pyrrolidin-3-ylprop-2-ynoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9NO2.C2HF3O2/c9-7(10)2-1-6-3-4-8-5-6;3-2(4,5)1(6)7/h6,8H,3-5H2,(H,9,10);(H,6,7) |
InChI Key |
PMLKVVGAUQEAPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C#CC(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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